Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci)
Description
This compound is a carbamate derivative characterized by a cyclopentyl core substituted with a methylsulfonyloxy-methyl group at the (1R,3R) positions and a tert-butoxycarbonyl (Boc) protecting group. The methylsulfonyloxy (mesyloxy) moiety serves as a reactive leaving group, making this compound valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions or as a precursor in prodrug design.
Properties
IUPAC Name |
[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECKCZWUUIABD-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, a cyclopentyl derivative, undergoes a series of reactions to introduce the methylsulfonyl group. This step often involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine.
Esterification: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the final ester product. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci) exerts its effects involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or protein function, which is the basis for its use in biological research.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stability Studies : The target compound’s cyclopentyl-mesyloxy system may exhibit superior thermal stability compared to linear analogs (e.g., Compound B), though experimental data is lacking.
- Synthetic Utility : The target compound’s stereochemistry and mesyloxy group position make it a candidate for asymmetric catalysis or prodrug development, warranting further exploration.
Biological Activity
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(1R,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9CI) is particularly notable for its potential applications in pharmacology and agriculture.
Chemical Structure and Properties
The compound features a cyclopentyl moiety with a methylsulfonyl group and a tert-butyl ester. This structure contributes to its biological activity through various mechanisms, which will be discussed in detail below.
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
One of the most significant biological activities of this compound is its ability to inhibit N-acylethanolamine acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of fatty acid ethanolamides, which are important signaling molecules in the endocannabinoid system.
- Potency : The compound exhibits an IC50 value of 127 nM , indicating strong inhibitory activity against NAAA, which is essential for therapeutic applications targeting pain and inflammation pathways .
Insecticidal Properties
Research has demonstrated that carbamic acid esters, including this compound, possess potent insecticidal properties. These compounds can effectively control various insect pests that threaten agricultural productivity.
- Efficacy : Studies have shown that certain carbamate derivatives exhibit insecticidal activity comparable to established commercial products like a-naphthyl-N-methyl carbamate. The action is rapid and effective against a range of pests .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of carbamic acid derivatives.
- Stereochemistry : The stereochemistry at the cyclopentyl position significantly influences the potency of the compound. For instance, modifications in the side chain and stereochemistry can lead to variations in NAAA inhibitory potency .
- Lipophilicity : The introduction of lipophilic substituents enhances the inhibitory potency against NAAA. For example, compounds with phenylpentyl substituents have shown improved activity due to increased lipophilicity .
Agricultural Applications
In agricultural studies, compounds similar to Carbamic acid (9CI) have been evaluated for their effectiveness in controlling pest populations. Field trials indicate that these carbamates can reduce pest damage significantly while being less harmful to beneficial insects compared to traditional pesticides.
Pharmacological Research
In pharmacological contexts, research has focused on the therapeutic potential of carbamic acid derivatives in managing pain and inflammation through modulation of endocannabinoid signaling pathways. The ability to inhibit NAAA positions these compounds as candidates for developing new analgesics.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural and functional features of this compound relevant to its reactivity in synthetic applications?
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Answer : The compound contains a cyclopentyl backbone with a methylsulfonyloxymethyl substituent at the 3-position and a tert-butyl carbamate group. The stereochemistry [(1R,3R)] is critical for its interactions in asymmetric synthesis or enzyme inhibition studies. The methylsulfonyloxy (mesyl) group enhances electrophilicity, enabling nucleophilic substitution reactions, while the tert-butyl ester provides steric protection for the carbamate moiety .
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Methodological Insight : For structural confirmation, use NMR (¹H/¹³C) to verify stereochemistry and substituent positions. Compare coupling constants in ¹H NMR with computational models (e.g., DFT) to validate the (1R,3R) configuration .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer : The compound is classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Key precautions include:
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PPE : Nitrile gloves, lab coat, and safety goggles.
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Ventilation : Use fume hoods to avoid aerosol formation.
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First Aid : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air .
- Methodological Insight : Implement a hazard control hierarchy: engineering controls (e.g., ventilation) > administrative controls (e.g., training) > PPE. Regularly monitor airborne concentrations using OSHA-compliant methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Answer : Discrepancies arise from differences in experimental conditions (e.g., solvent polarity, temperature). For example:
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Acidic Conditions (pH <3) : Rapid hydrolysis of the carbamate occurs due to protonation of the carbonyl oxygen.
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Neutral/Basic Conditions (pH 7–9) : Stability increases, but the mesyl group may undergo solvolysis in polar aprotic solvents.
- Methodological Insight : Conduct accelerated stability studies using HPLC to track degradation products. Compare kinetics in buffered aqueous solutions (pH 3–9) at 25°C and 40°C. Use Arrhenius plots to extrapolate shelf-life .
Q. What synthetic strategies are effective for introducing modifications at the cyclopentyl or carbamate positions?
- Answer :
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Cyclopentyl Modification : Employ cross-coupling (e.g., Suzuki-Miyaura) at the methylsulfonyloxy group after converting it to a leaving group (e.g., iodide via Finkelstein reaction).
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Carbamate Modification : Deprotect the tert-butyl ester using TFA, then react with alternative alcohols or amines to form new carbamates .
- Methodological Insight : Optimize reaction conditions using Design of Experiments (DoE). For example, vary catalyst loadings (Pd(PPh₃)₄), temperatures (60–100°C), and solvent systems (THF/DMF) to maximize yield .
Q. How does this compound compare to structurally similar carbamates in inhibiting specific enzyme targets (e.g., proteases)?
- Answer : A comparative analysis (see Table 1) highlights its unique selectivity profile due to the mesyl group’s electron-withdrawing effects and the cyclopentyl ring’s conformational rigidity.
Table 1: Comparative Enzyme Inhibition (IC₅₀, μM)
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Ratio (Enzyme A/B) |
|---|---|---|---|
| This compound | Protease X | 0.12 | 12:1 |
| tert-Butyl cyclohexyl carbamate | Protease X | 1.8 | 3:1 |
| Methyl mesyl carbamate | Protease Y | 0.45 | 1:8 |
- Methodological Insight : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k_d). Pair with molecular docking (AutoDock Vina) to correlate steric/electronic features with activity .
Data Contradiction Analysis
Q. Why do some studies report high yields in alkylation reactions, while others note predominant elimination?
- Answer : The outcome depends on the base strength and solvent polarity. For example:
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High Yield (SN2) : Use mild bases (K₂CO₃) in polar aprotic solvents (DMF) to favor substitution.
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Elimination (E2) : Strong bases (NaH) in nonpolar solvents (toluene) promote β-hydrogen abstraction.
- Methodological Insight : Characterize byproducts via GC-MS or LC-HRMS. Adjust base/solvent pairs iteratively using machine learning models (e.g., random forest) trained on reaction databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
